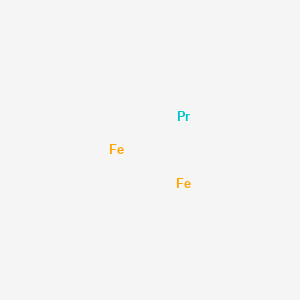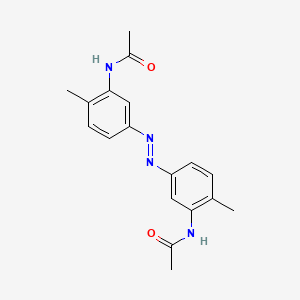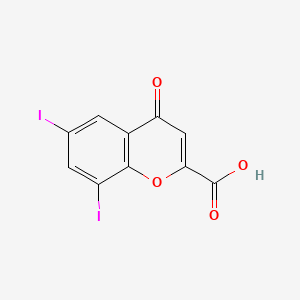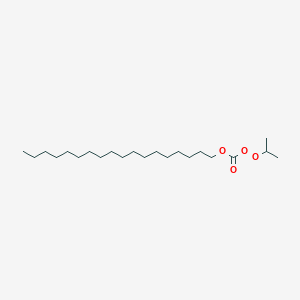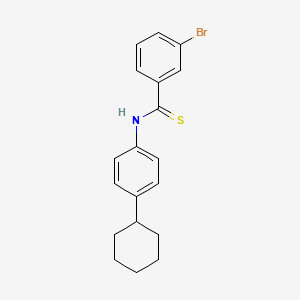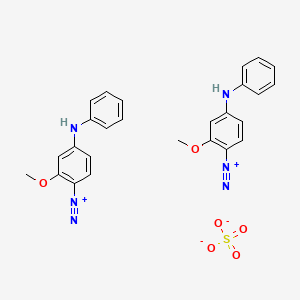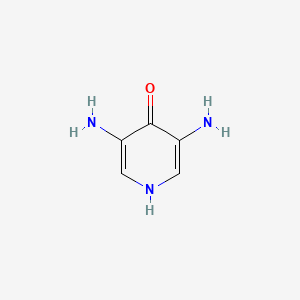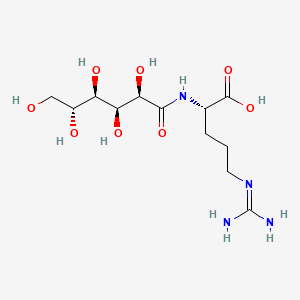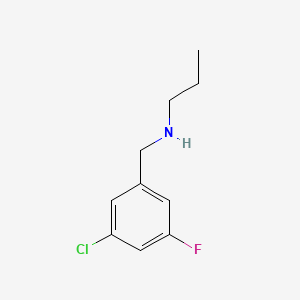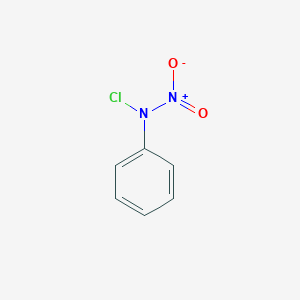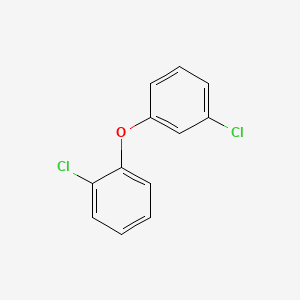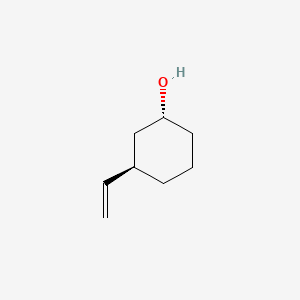
trans-3-Vinylcyclohexan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-3-Vinylcyclohexan-1-ol: is an organic compound with the molecular formula C8H14O It is a cyclohexanol derivative where a vinyl group is attached to the third carbon atom in the trans configuration
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Hydroboration-Oxidation: One common method for synthesizing trans-3-Vinylcyclohexan-1-ol involves the hydroboration-oxidation of 3-vinylcyclohexene. The reaction typically uses borane (BH3) followed by hydrogen peroxide (H2O2) and sodium hydroxide (NaOH) to yield the desired alcohol.
Grignard Reaction: Another method involves the Grignard reaction where 3-vinylcyclohexanone is reacted with a Grignard reagent such as methylmagnesium bromide (CH3MgBr) to produce this compound.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: trans-3-Vinylcyclohexan-1-ol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form cyclohexane derivatives. Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups. For example, reacting with thionyl chloride (SOCl2) can convert the hydroxyl group to a chloride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Palladium on carbon (Pd/C), Hydrogen gas (H2)
Substitution: Thionyl chloride (SOCl2), Phosphorus tribromide (PBr3)
Major Products:
Oxidation: 3-Vinylcyclohexanone, 3-Vinylcyclohexanal
Reduction: 3-Vinylcyclohexane
Substitution: 3-Vinylcyclohexyl chloride
Applications De Recherche Scientifique
Chemistry:
Synthesis Intermediate: trans-3-Vinylcyclohexan-1-ol is used as an intermediate in the synthesis of more complex organic molecules.
Polymer Chemistry: It can be used in the production of polymers and copolymers with specific properties.
Biology and Medicine:
Pharmaceuticals: The compound is investigated for its potential use in the synthesis of pharmaceutical agents due to its unique structural features.
Industry:
Fragrance and Flavor Industry: this compound is used as a precursor in the synthesis of fragrance and flavor compounds.
Material Science: It is used in the development of new materials with specific mechanical and chemical properties.
Mécanisme D'action
The mechanism of action of trans-3-Vinylcyclohexan-1-ol involves its interaction with various molecular targets depending on the context of its use. In chemical reactions, it acts as a nucleophile or electrophile, participating in addition, substitution, and elimination reactions. The vinyl group provides a site for further functionalization, making it a versatile intermediate in organic synthesis.
Comparaison Avec Des Composés Similaires
cis-3-Vinylcyclohexan-1-ol: The cis isomer of the compound, which has different spatial orientation and potentially different reactivity.
3-Vinylcyclohexanone: A ketone derivative with similar structural features but different functional groups.
3-Vinylcyclohexane: A hydrocarbon with a vinyl group but lacking the hydroxyl functionality.
Uniqueness: trans-3-Vinylcyclohexan-1-ol is unique due to its trans configuration, which can influence its reactivity and interaction with other molecules. This configuration can lead to different stereochemical outcomes in reactions compared to its cis isomer.
Propriétés
Numéro CAS |
43101-34-4 |
|---|---|
Formule moléculaire |
C8H14O |
Poids moléculaire |
126.20 g/mol |
Nom IUPAC |
(1R,3R)-3-ethenylcyclohexan-1-ol |
InChI |
InChI=1S/C8H14O/c1-2-7-4-3-5-8(9)6-7/h2,7-9H,1,3-6H2/t7-,8-/m1/s1 |
Clé InChI |
ZYBGGGUBHNFAEV-HTQZYQBOSA-N |
SMILES isomérique |
C=C[C@@H]1CCC[C@H](C1)O |
SMILES canonique |
C=CC1CCCC(C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


